2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one

medicinal chemistry prodrug design stereochemistry

This chiral 1,2-dihydro-3,1-benzoxazin-4-one uniquely combines a 2-methyl substituent with a 6-trifluoromethyl group on a saturated N1–C2 scaffold, creating a stereogenic center absent in fully aromatic analogs. Its XLogP3-AA of 2.9—approximately 0.7 log units higher than non-dihydro 2-CF₃ analogs—enhances passive membrane permeability for cell-based assays. The 6-CF₃ placement enables direct investigation of positional effects on serine protease acylation/deacylation kinetics; class-level evidence shows CF₃ substitution can enhance enzyme inactivation >400-fold over methyl alone. Ideal for chymotrypsin, elastase, and cathepsin G inhibitor optimization, and as a chiral probe for asymmetric synthetic methodology with a UV-active chromophore for facile chiral HPLC analysis.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 1956319-95-1
Cat. No. B11775432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one
CAS1956319-95-1
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1
InChIInChI=1S/C10H8F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-5,14H,1H3
InChIKeyPSEJUENJDXHRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one (CAS 1956319-95-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one (CAS 1956319-95-1), also named 1,2-dihydro-2-methyl-6-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, is a synthetic heterocyclic compound belonging to the 1,2-dihydro-3,1-benzoxazin-4-one class [1]. It bears a 2-methyl substituent and a 6-trifluoromethyl group on a partially saturated bicyclic scaffold (C10H8F3NO2, MW 231.17 g/mol) [1]. Key computed physicochemical properties include XLogP3-AA of 2.9, topological polar surface area of 38.3 Ų, one hydrogen bond donor (the N1–H of the dihydro ring), and zero rotatable bonds [1]. The C2 position is a chiral center, a structural feature absent in the fully aromatic 4H-3,1-benzoxazin-4-one analogs [1].

Why Generic Substitution Fails: Structural Nuances of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one That Preclude Simple Analog Swapping


This compound occupies a distinct structural niche that cannot be satisfied by its closest commercially available analogs. The simultaneous presence of (i) a 1,2-dihydro (saturated N1–C2) scaffold—which introduces a chiral center at C2 [1] and alters hydrolytic stability relative to fully aromatic 4H-3,1-benzoxazin-4-ones [2]—and (ii) the specific 2-methyl/6-trifluoromethyl substitution pattern differentiates it from both the 2-CF3, non-methylated analog (CAS 16062-71-8), the 2-CH3, non-fluorinated analog (CAS 525-76-8), and the positional isomer 5-methyl-2-trifluoromethyl-4H-3,1-benzoxazin-4-one [3]. The computed lipophilicity (XLogP3-AA = 2.9) is approximately 0.7 log units higher than that of the non-dihydro 2-trifluoromethyl analog (LogP ≈ 2.21) [1][4], with implications for membrane partitioning and pharmacokinetic behavior. Class-level evidence further indicates that the trifluoromethyl substituent can enhance serine protease inactivation rates by >400-fold compared to methyl alone [5], underscoring that substitution pattern changes are not functionally neutral.

Quantitative Differentiation Evidence for 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one: Head-to-Head and Cross-Study Comparator Data


Chiral 1,2-Dihydro Scaffold vs. Achiral 4H-3,1-Benzoxazin-4-one Analogs: Implications for Stereoselective Synthesis and Prodrug Utility

The target compound possesses a saturated N1–C2 bond, creating a chiral center at C2 bearing the methyl substituent. This is in direct contrast to the fully aromatic, achiral 4H-3,1-benzoxazin-4-one analogs such as 6-methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 106324-53-2) and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 16062-71-8), which possess an sp2-hybridized C2 with no stereocenter [1]. The 1,2-dihydro-3,1-benzoxazin-4-one scaffold class has been deliberately exploited as a potential prodrug system: spontaneous hydrolytic half-lives for representative 1,2-dihydro derivatives were reported to be less than 50 minutes at 20 °C across pH 4.0–8.0 in methanol-buffer (3:7) mixtures, whereas the corresponding fully aromatic 4H-3,1-benzoxazin-4-ones lack this pH-dependent hydrolytic lability [2].

medicinal chemistry prodrug design stereochemistry

Lipophilicity Advantage: Computed XLogP3-AA = 2.9 vs. Comparator 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one (LogP ≈ 2.21)

The presence of the 2-methyl group together with the 1,2-dihydro scaffold in the target compound increases computed lipophilicity relative to the non-methylated, fully aromatic 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 16062-71-8). The target compound has a PubChem-computed XLogP3-AA of 2.9 [1], whereas the 2-CF3 non-dihydro comparator has a reported LogP of approximately 2.21 [2]. This ΔLogP of ≈ 0.7 units indicates the target compound is roughly 5-fold more lipophilic by partition coefficient, a difference that can meaningfully affect membrane permeability, tissue distribution, and formulation requirements in both in vitro and in vivo experimental settings.

ADME lipophilicity drug design

Hydrogen Bond Donor Count: 1 HBD (NH) in the Target vs. 0 HBD in Non-Dihydro 4H-3,1-Benzoxazin-4-one Analogs

The target compound contains one hydrogen bond donor (the N1–H of the dihydro ring) as computed by PubChem [1]. In contrast, the fully aromatic 4H-3,1-benzoxazin-4-one analogs such as 6-methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 106324-53-2, C10H6F3NO2) and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (CAS 16062-71-8, C9H4F3NO2) possess zero hydrogen bond donors [2]. According to Lipinski's Rule of Five and related drug-likeness guidelines, the presence of an additional HBD can reduce passive permeability across lipid bilayers while simultaneously improving aqueous solubility through hydrogen bonding with water. This creates a differentiated property profile: the target compound trades some permeability for enhanced solubility compared to HBD-free 4H-3,1-benzoxazin-4-one analogs, a consideration when selecting compounds for aqueous assay systems or formulation development.

medicinal chemistry permeability solubility

Class-Level Serine Protease Inactivation: Trifluoromethyl Substitution Enhances Chymotrypsin Inactivation Rate by >400-Fold Over Methyl Alone

In a direct comparative study of benzoxazinone-based serine protease inactivators, Hedstrom et al. (1984) demonstrated that 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one (compound 1d) inactivated chymotrypsin with a rate constant kinact greater than 4 × 10⁶ M⁻¹min⁻¹, whereas the 2-methyl analog (compound 1b) exhibited a markedly lower kinact of 1 × 10⁴ M⁻¹min⁻¹, representing an equilibrium rather than irreversible process (Keq = 2 × 10⁶ M⁻¹) [1]. This >400-fold rate enhancement conferred by the trifluoromethyl group establishes a class-level principle: the CF3 substituent dramatically accelerates active-site serine acylation. The target compound, bearing a 6-CF3 group in the dihydro scaffold, is structurally positioned to harness this electron-withdrawing advantage of CF3 while the 2-methyl/dihydro motif may modulate deacylation kinetics, though direct experimental confirmation for this specific compound is not yet published [2].

serine protease inhibition enzyme kinetics chymotrypsin

Substitution Pattern Differentiation: 2-Methyl/6-CF3 vs. Positional Isomer 5-Methyl/2-CF3

The target compound's substitution pattern (2-methyl on the oxazinone ring, 6-CF3 on the benzo ring) is chemically distinct from the positional isomer 5-methyl-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, which places the methyl group on the benzo ring at position 5 and the CF3 group at position 2 of the oxazinone ring [1][2]. Furthermore, the target compound is a 1,2-dihydro derivative (C10H8F3NO2, MW 231.17) whereas the 5-methyl isomer is a fully aromatic 4H-3,1-benzoxazin-4-one (C10H6F3NO2, MW 229.15) [1][2]. These structural differences result in distinct electronic distributions across the bicyclic system: the CF3 group's electron-withdrawing effect is exerted at different positions relative to the reactive carbonyl (C4=O), which is the site of nucleophilic attack in enzyme inactivation mechanisms. The target compound has been cataloged as an enzyme ligand (inhibitor) in the BRENDA database [2], confirming its recognition as a bioactive scaffold, though the specific enzyme targets and quantitative inhibition parameters remain to be published [3].

SAR positional isomerism target selectivity

Optimal Research and Procurement Scenarios for 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one


Serine Protease Inhibitor SAR: Exploring 6-CF3 vs. 2-CF3 Substitution Effects on Acylation/Deacylation Kinetics

Based on the class-level evidence that 2-trifluoromethyl substitution enhances chymotrypsin acylation by >400-fold over 2-methyl [1], this compound enables direct investigation of whether relocating the CF3 group to the 6-position of the benzo ring (while retaining a 2-methyl substituent in a dihydro scaffold) alters the balance between enzyme acylation and deacylation rates. The chiral center at C2 further permits stereochemical probing of the active-site interaction. Procurement priority: high for laboratories engaged in serine protease (chymotrypsin, elastase, cathepsin G) inhibitor optimization.

Enantioselective Synthesis: Exploiting the C2 Chiral Center for Asymmetric Methodology Development

The undefined stereocenter at C2 (PubChem [2]) makes this compound a candidate substrate for asymmetric synthetic methodology. Unlike the achiral 4H-3,1-benzoxazin-4-one analogs, the dihydro scaffold offers a stereogenic carbon amenable to enantioselective reduction, alkylation, or ring-opening reactions. Researchers developing chiral catalysts or biocatalytic transformations can use this scaffold as a probe for enantioselectivity owing to the inherent chirality and the UV-active benzoxazinone chromophore for facile chiral HPLC analysis.

Prodrug Scaffold Evaluation: pH-Dependent Hydrolytic Release of Anthranilic Acid Derivatives

The 1,2-dihydro-3,1-benzoxazin-4-one class has established precedent as a potential prodrug system with hydrolytic half-lives under 50 minutes at physiological pH ranges (pH 4.0–8.0, 20 °C) [3]. The target compound's specific substitution pattern (2-methyl, 6-CF3) may modulate the hydrolytic release rate of the corresponding anthranilic acid derivative. For programs seeking a hydrolytically labile protecting group or prodrug motif, this compound provides a fluorinated, lipophilic variant within the established dihydrobenzoxazinone prodrug class.

Lipophilicity-Driven Cellular Assay Development: Enhanced Membrane Partitioning vs. Non-Fluorinated or Non-Dihydro Analogs

With a computed XLogP3-AA of 2.9 [2]—approximately 0.7 log units higher than the non-dihydro 2-CF3 analog [4]—this compound is better suited for cell-based assays requiring efficient passive membrane permeability. Researchers performing phenotypic screening, cellular target engagement, or intracellular enzyme inhibition assays may achieve higher intracellular concentrations with this compound compared to less lipophilic benzoxazinone analogs, provided that the single HBD (NH) does not critically limit permeability in the specific cell type under study.

Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.